

GPI 15427: A Technical Overview of a Novel PARP Inhibitor

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Compound of Interest		
Compound Name:	GPI 15427	
Cat. No.:	B1684206	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GPI 15427**, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), focusing on its function, mechanism of action, and preclinical data. The information is compiled from various studies to support further research and development in the fields of oncology and inflammatory diseases.

Core Function and Mechanism of Action

GPI 15427 is a potent inhibitor of PARP-1, a key enzyme in the cellular response to DNA damage and in the regulation of inflammatory processes.[1] It has also been shown to inhibit PARP-2, suggesting a potential role in targeting multiple PARP-dependent pathways.[2]

In the context of oncology, **GPI 15427** functions as a chemosensitizer and radiosensitizer. By inhibiting PARP-1, it enhances the efficacy of DNA-damaging agents like the alkylating agent temozolomide (TMZ) and potentiates the cytotoxic effects of radiation therapy.[3] The rationale for this synergistic effect lies in the inhibition of DNA single-strand break repair, which, when combined with chemotherapy or radiation-induced DNA damage, leads to the accumulation of lethal double-strand breaks, particularly in cancer cells with compromised DNA repair mechanisms.

Beyond its role in oncology, **GPI 15427** exhibits significant anti-inflammatory properties.[1] PARP-1 activation is a critical step in the inflammatory cascade, influencing the expression of



pro-inflammatory genes. By inhibiting PARP-1, **GPI 15427** can attenuate inflammatory responses, as demonstrated in preclinical models of intestinal inflammation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **GPI 15427** from preclinical studies.

Table 1: In Vitro Potency and Efficacy

Parameter	Cell Line / Target Value		Reference	
IC50 (PARP-1 activity)	Purified PARP-1	31 nM	Tentori et al.	
IC50 (Endothelial PARP)	Endothelial Cells	237 ± 27 nM	[2]	
IC50 (Colony Formation with TMZ)	B16 Melanoma	8-fold enhancement of TMZ activity at 0.6 μM	Tentori et al.	
L5178Y Lymphoma	Enhancement of TMZ activity	Tentori et al.		
SJGBM2 Glioblastoma	Enhancement of TMZ activity	Tentori et al.	_	
IC50 (PARP-1 activity in cell lines)	Various	74 - 87 nM	[2]	

Table 2: Pharmacokinetic Properties

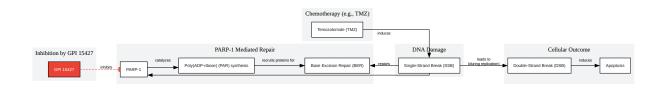


Parameter	Species	Dose and Route	Value	Reference
Cmax (Plasma)	Rat	40 mg/kg i.v.	4189 ± 327 ng/mL	[3]
Cmax (Plasma)	Rat	40 mg/kg p.o.	1041 ± 516 ng/mL	[4]
Oral Bioavailability	Rat	40 mg/kg	Substantial	[4]
Brain Levels (0.5 hr post-dose)	Rat	40 mg/kg p.o.	1744 ng/g	
Brain Levels (1 hr post-dose)	Rat	40 mg/kg p.o.	2301 ng/g	
Brain/Plasma Ratio (0.5 hr)	Rat	40 mg/kg p.o.	3.37	[2][4]
Brain/Plasma Ratio (1 hr)	Rat	40 mg/kg p.o.	3.19	[2][4]

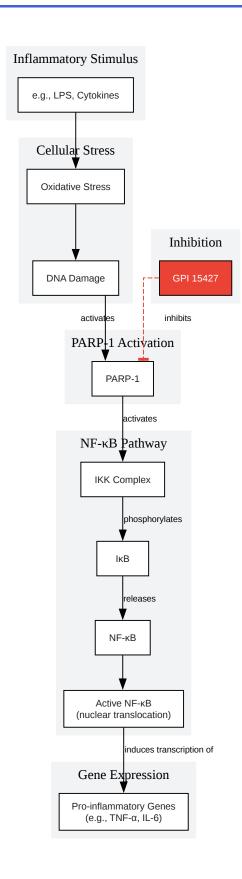
Signaling Pathways and Experimental Workflows PARP-1 Inhibition in DNA Damage Repair

GPI 15427 potentiates the effects of DNA damaging agents by inhibiting PARP-1's role in the base excision repair (BER) pathway. This diagram illustrates the mechanism.









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